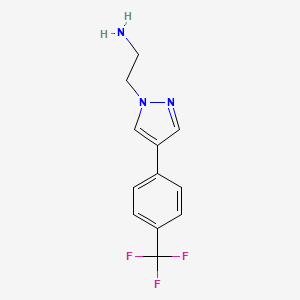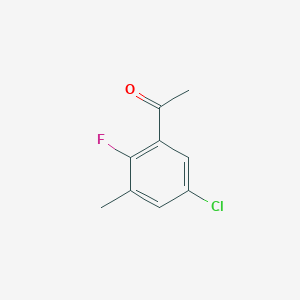
Thalidomide-5'-O-PEG1-propargyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-5’-O-PEG1-propargyl is a compound that combines thalidomide, polyethylene glycol (PEG), and a propargyl group. This compound is primarily used as a building block for targeted protein degradation, specifically in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules . Thalidomide-5’-O-PEG1-propargyl acts as a cereblon ligand, recruiting CRBN proteins, which are essential for the degradation of target proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-O-PEG1-propargyl involves the conjugation of thalidomide with a PEG linker and a propargyl group. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with PEG.
PEGylation: The activated thalidomide is then reacted with PEG to form a thalidomide-PEG conjugate.
Industrial Production Methods
Industrial production of Thalidomide-5’-O-PEG1-propargyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced under controlled conditions to maintain its stability and efficacy .
化学反応の分析
Types of Reactions
Thalidomide-5’-O-PEG1-propargyl undergoes various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions.
Click Chemistry: The propargyl group can react with azide-containing compounds via click chemistry to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases.
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the propargyl group and azides.
Major Products
The major products formed from these reactions include triazole derivatives, which are essential intermediates in the synthesis of PROTAC molecules .
科学的研究の応用
Thalidomide-5’-O-PEG1-propargyl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Acts as a cereblon ligand to recruit CRBN proteins, facilitating targeted protein degradation.
Medicine: Plays a crucial role in the development of PROTAC molecules for cancer therapy and other diseases.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
作用機序
Thalidomide-5’-O-PEG1-propargyl exerts its effects by binding to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). The binding of Thalidomide-5’-O-PEG1-propargyl to CRBN induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation . This mechanism is crucial for the targeted degradation of specific proteins, making it a valuable tool in drug discovery and development .
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced efficacy and reduced side effects.
Pomalidomide: Another thalidomide derivative used in the treatment of multiple myeloma.
Uniqueness
Thalidomide-5’-O-PEG1-propargyl is unique due to its combination of thalidomide, PEG, and a propargyl group, which allows it to act as a versatile building block for the synthesis of PROTAC molecules. Its ability to recruit CRBN proteins and facilitate targeted protein degradation sets it apart from other similar compounds .
特性
分子式 |
C18H16N2O6 |
|---|---|
分子量 |
356.3 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-(2-prop-2-ynoxyethoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O6/c1-2-7-25-8-9-26-11-3-4-12-13(10-11)18(24)20(17(12)23)14-5-6-15(21)19-16(14)22/h1,3-4,10,14H,5-9H2,(H,19,21,22) |
InChIキー |
PZSJAPSVVGMQOA-UHFFFAOYSA-N |
正規SMILES |
C#CCOCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid](/img/structure/B14772147.png)
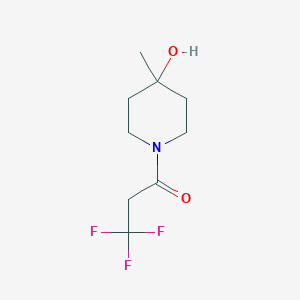
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B14772155.png)
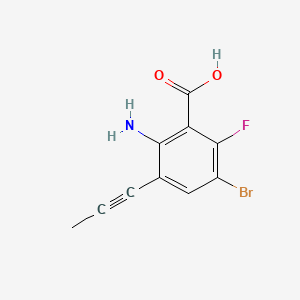
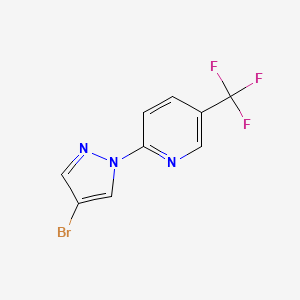
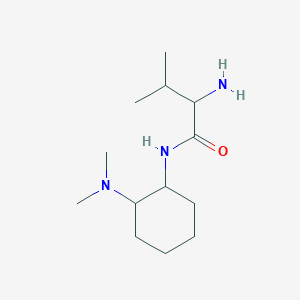
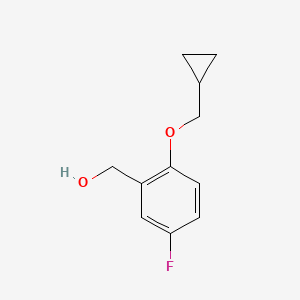
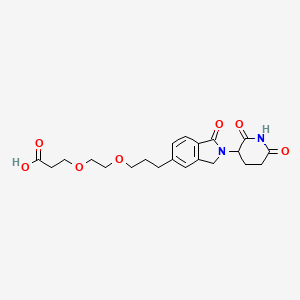

![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14772215.png)
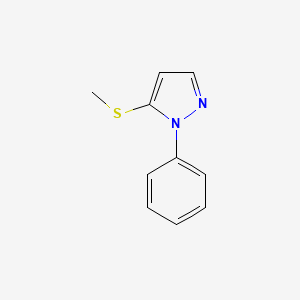
![(28-Diphenylphosphanyl-8,11,14,17,20,23-hexaoxatricyclo[22.4.0.02,7]octacosa-1(24),2(7),3,5,25,27-hexaen-3-yl)-diphenylphosphane](/img/structure/B14772221.png)
